2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole
Description
2-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-1,3-benzoxazole is a benzoxazole derivative characterized by a conjugated ethenyl linker connecting the 1,3-benzoxazole core to a 2,4-dichlorophenyl substituent. The (E)-stereochemistry of the ethenyl group ensures planar molecular geometry, which may enhance π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZVEMSWPKGIS-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminophenol. The reaction proceeds through a condensation mechanism, forming the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of hydrogenated derivatives
Substitution: Formation of substituted benzoxazole derivatives
Scientific Research Applications
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoxazole Derivatives
Antimycobacterial Activity
The 2,4-dichlorophenyl substituent in the target compound is expected to enhance antimycobacterial activity due to:
- Increased Lipophilicity : Chlorine substituents elevate log k values (Table 1), improving membrane permeability. Compound 8, with a cyclic lipophilic group, showed the highest activity against M. avium (MIC = 1.25 μM), surpassing isoniazid .
- Electron-Withdrawing Effects : Chlorine atoms may stabilize charge-transfer interactions with mycobacterial enzymes. However, excessive lipophilicity (e.g., CF₃ substituents) can reduce solubility and bioavailability .
Inference for Target Compound : The 2,4-dichlorophenyl group likely confers superior activity against M. avium and M. kansasii, comparable to compound 8 but with higher log k values.
Research Findings and Limitations
- Structure-Activity Relationships (SAR) : Lipophilicity and molar volume critically influence PET inhibition and antimicrobial potency. Ortho-substitutions favor PET inhibition, whereas bulky, lipophilic groups enhance antimycobacterial activity .
- Contradictions : High lipophilicity improves antimicrobial activity but may reduce PET inhibition due to poor solubility in aqueous chloroplast systems .
- Gaps: No direct data exists for the target compound’s synthesis or bioactivity. Experimental studies are needed to confirm inferred properties.
Biological Activity
The compound 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole is a derivative of benzoxazole, a class of heterocyclic compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 338772-07-9
This compound features a benzoxazole ring fused with a dichlorophenyl group, contributing to its potential pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including our compound of interest. A study synthesized various 2-substituted benzoxazole derivatives and evaluated their antibacterial properties against several pathogens:
- Tested Pathogens :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
- Candida albicans (fungus)
The results demonstrated that many derivatives exhibited significant antibacterial activity, particularly against E. coli, with minimum inhibitory concentration (MIC) values at or below 25 μg/mL. Molecular docking studies indicated that the mechanism of action could involve the inhibition of DNA gyrase , an essential enzyme for bacterial DNA replication .
Anticancer Activity
Benzoxazole derivatives have also been explored for their anticancer properties. Research indicates that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. The precise mechanisms often involve modulation of cell signaling pathways related to proliferation and survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies suggest that benzoxazole derivatives may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Variations in substituents on the benzoxazole ring significantly influence their pharmacological profiles. For instance:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antibacterial activity by increasing the compound's lipophilicity and reactivity towards bacterial targets.
- Molecular Modifications : Altering the position and nature of substituents can lead to improved selectivity and potency against specific pathogens or cancer cell lines .
Case Studies
- Antibacterial Efficacy Study :
- Anticancer Activity Assessment :
Q & A
Basic: What are the optimized synthetic routes for preparing 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) with a benzoxazole precursor under reflux conditions. For example:
- Dissolve 0.001 mol of the benzoxazole precursor in ethanol, add 5 drops of glacial acetic acid as a catalyst, and react with 0.001 mol of 2,4-dichlorobenzaldehyde under reflux for 4–6 hours .
- Purify the product via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity using HPLC (>95% purity).
Key Considerations:
- Control reaction temperature to avoid isomerization of the ethenyl group.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How is the stereochemical integrity (E/Z configuration) of the ethenyl group confirmed?
Methodological Answer:
The E-configuration is confirmed using:
NMR Spectroscopy : The coupling constant (J) of the ethenyl protons in the E-isomer typically ranges from 12–16 Hz due to transdiaxial coupling .
X-ray Crystallography : Resolve the crystal structure to directly visualize the spatial arrangement of substituents (e.g., as demonstrated for similar benzoxazole derivatives) .
UV-Vis Spectroscopy : Compare λmax with computational predictions (TD-DFT) to validate the electronic transitions associated with the E-configuration.
Advanced: How do halogen substitutions (e.g., Cl at 2,4-positions) influence the compound’s photophysical and electronic properties?
Methodological Answer:
Halogens impact properties through:
- Electron-Withdrawing Effects : Chlorine atoms stabilize the π-system, red-shifting absorption/emission spectra. Use time-dependent density functional theory (TD-DFT) to model these effects .
- Intermolecular Interactions : Chlorine substituents enhance solid-state packing via halogen bonding, as observed in X-ray diffraction studies of analogous compounds .
Experimental Design:
- Compare UV-Vis/fluorescence spectra of the 2,4-dichloro derivative with non-halogenated analogs.
- Perform cyclic voltammetry to assess changes in HOMO/LUMO energies.
Advanced: How can contradictory reports on the antimicrobial activity of benzoxazole derivatives be resolved?
Methodological Answer:
Discrepancies often arise from variations in:
Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC determination) across studies.
Structural Modifications : Minor changes (e.g., substituent position) drastically alter bioactivity. Conduct structure-activity relationship (SAR) studies using a library of analogs .
Bacterial Strains : Test against a panel of Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains to identify selectivity .
Example Workflow:
- Synthesize derivatives with controlled substitutions (e.g., -Cl, -OCH3).
- Evaluate MICs under identical conditions and correlate with logP values (lipophilicity).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- FT-IR Spectroscopy : Identify functional groups (e.g., C=C stretch at ~1600 cm⁻¹, C-O-C in benzoxazole at ~1250 cm⁻¹).
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical).
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic sites) using Gaussian09 at the B3LYP/6-31G(d) level .
Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich (ethenyl group) and electron-poor (benzoxazole ring) regions.
Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Advanced: How does the compound’s stability vary under different pH and solvent conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC:
- Acidic conditions may hydrolyze the benzoxazole ring.
- Neutral/basic conditions stabilize the ethenyl group.
- Solvent Effects : Test solubility and stability in DMSO, ethanol, and water. Use UV-Vis to detect aggregation-induced emission (AIE) or quenching .
Basic: What are the key safety considerations for handling this compound?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (LD50) in rodent models.
- Lab Safety : Use PPE (gloves, goggles) due to potential irritancy from chlorine substituents.
- Waste Disposal : Neutralize acidic byproducts before disposal, as per EPA guidelines.
Advanced: How can the compound’s potential as a fluorescent probe be optimized?
Methodological Answer:
- Modify Substituents : Introduce electron-donating groups (e.g., -NH2) to enhance quantum yield.
- Solvatochromism Studies : Measure emission shifts in solvents of varying polarity to tune Stokes shift.
- Cell Imaging : Test permeability in live cells (e.g., HeLa) using confocal microscopy with λex = 365 nm .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster reaction kinetics .
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.
- Crystallization Engineering : Use anti-solvent (e.g., water) to precipitate the product and enhance purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
